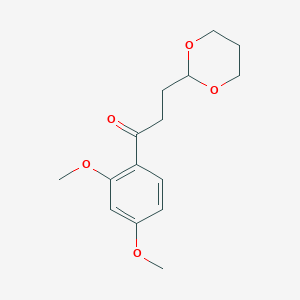

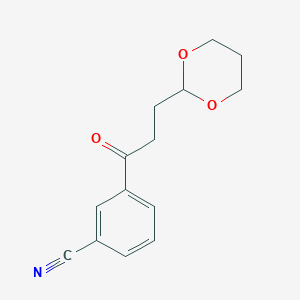

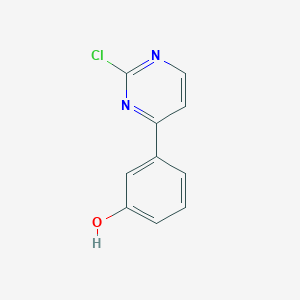

![molecular formula C8H8N2O B1326411 4-methoxy-1H-pyrrolo[3,2-c]pyridine CAS No. 944900-76-9](/img/structure/B1326411.png)

4-methoxy-1H-pyrrolo[3,2-c]pyridine

Overview

Description

4-methoxy-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring with a methoxy group attached. This structural motif is found in various bioactive molecules and is of interest in medicinal chemistry due to its potential pharmacological properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the rearrangement of pyrrolidine derivatives. For instance, the rearrangement of pyrrolidino[3,4-c]pyrrolidine to pyrrolidino[3,4-b]pyrrolidine using sodium methoxide has been studied, highlighting the influence of substituents on the ring-opening/ring-closing sequence . Additionally, the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones using alkaline methoxide in methanol has been reported, which could be relevant for the preparation of compounds like this compound . Moreover, the synthesis of 4-aryl-5-(methoxycarbonyl)-2-oxo-3-(pyridin-1-ium-1-yl)-2,3-dihydro-1H-pyrrol-3-ides demonstrates the formation of related structures through reactions involving alkyl 2H-azirine-2-carboxylates and pyridinium salts .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using various techniques. X-ray crystallography has been employed to determine the structure of nootropic agents with a methoxy group and a pyrrolidine ring, revealing the conformation of the molecules in the solid state . Additionally, the crystal structure of pyridine derivatives has been analyzed, providing insights into the effects of substituents on the molecular conformation .

Chemical Reactions Analysis

The reactivity of related heterocyclic compounds includes the formation of betaines through reactions with alkyl 2H-azirine-2-carboxylates , as well as the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives from tosylhydrazones of 2-allylamino-5-methoxypyrrole-3-carbaldehydes via oxidation and intramolecular 1,3-dipolar cycloaddition . These reactions demonstrate the versatility of heterocyclic compounds with methoxy and pyrrole functionalities in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the pyrrolopyridine core can be inferred from related studies. For instance, the optical properties of pyridine derivatives have been investigated using UV–vis absorption and fluorescence spectroscopy, which could be relevant for understanding the photophysical behavior of this compound . Additionally, the importance of hydrogen bonding in determining the solubility and stability of such compounds has been highlighted .

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Techniques: The synthesis of pyrrolo[3,2-c]pyridine derivatives involves complex chemical processes. For example, pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids and their derivatives have been synthesized using various starting materials and cyclization techniques, demonstrating the compound's versatility in chemical synthesis (Bencková & Krutošíková, 1997).

- Photophysical and Photochemical Properties: Studies on 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT), a derivative of pyrrolo[3,4-c]pyridine, have revealed significant insights into its large Stokes shift, specific changes in dipole moments under electronic excitation, and photostability, which are crucial for understanding its potential applications in fluorescence and physiological applications (Bashmakova et al., 2021).

Biological and Pharmacological Applications

- Kinase Inhibition: Pyrrolo[3,2-c]pyridine derivatives have been studied for their role as c-Met kinase inhibitors, which are important in cancer treatment. Through docking and quantitative structure–activity relationship (QSAR) studies, these compounds have shown potential in inhibiting kinase activity, making them significant in cancer research (Caballero et al., 2011).

- Biological Activities of Derivatives: The broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridine derivatives, which are structural isomers of 4-methoxy-1H-pyrrolo[3,2-c]pyridine, indicates their potential in treating diseases of the nervous and immune systems, along with antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

Chemical Stability and Reactions

- Stability in Aqueous Solutions: The stability of 4-methoxy-2-[3-[4-(2-methoxyphenyl)-1-piperazinyl)]-propyl derivative of Pyrrolo[3,4-c]pyridine has been extensively studied in aqueous solutions. These studies are vital for understanding its behavior under various conditions, which is crucial for its application in pharmaceutical formulations (Muszalska & Bereda, 2008).

- Novel Synthesis Methods: Research has also focused on developing new methods for synthesizing pyrrolo[3,2-c]pyridine derivatives. For instance, a study presented a metal-free method for creating polysubstituted pyrrolo[3,2-c]pyridin-4-one derivatives, showcasing the compound's adaptability in chemical synthesis and potential for creating functionally diverse molecules (Li et al., 2020).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes like carbonic anhydrase ix (caix) , and receptors like fibroblast growth factor receptor 1 (FGFR1) . These targets play crucial roles in cellular processes such as regulation of pH and cell proliferation.

Mode of Action

Based on the activity of structurally similar compounds, it can be inferred that it may interact with its targets, leading to changes in their function . For instance, it might inhibit the activity of enzymes or receptors, thereby modulating the cellular processes they are involved in.

Biochemical Pathways

Related compounds have been shown to impact pathways associated with glucose metabolism and cell proliferation . The compound’s interaction with its targets could lead to downstream effects on these and potentially other pathways.

Result of Action

Similar compounds have been found to exhibit effects such as reduced blood glucose levels and decreased cell proliferation , suggesting potential therapeutic applications in conditions like diabetes and cancer.

properties

IUPAC Name |

4-methoxy-1H-pyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-8-6-2-4-9-7(6)3-5-10-8/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIKWYIVQUDQTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646637 | |

| Record name | 4-Methoxy-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

944900-76-9 | |

| Record name | 4-Methoxy-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-1H-pyrrolo[3,2-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

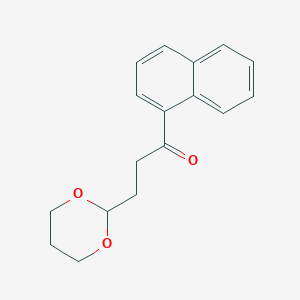

![4-[(4-Bromophenoxy)methyl]piperidine](/img/structure/B1326351.png)